molecular formula C22H22F3N3O B3083172 4-[3-(4-piperidinyl)-1H-pyrazol-4-yl]phenyl 3-(trifluoromethyl)benzyl ether CAS No. 1137504-05-2

4-[3-(4-piperidinyl)-1H-pyrazol-4-yl]phenyl 3-(trifluoromethyl)benzyl ether

Cat. No.: B3083172
CAS No.: 1137504-05-2
M. Wt: 401.4 g/mol
InChI Key: JBPZBQJMYMDZLB-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a 4-piperidinyl group at the 3-position and a phenyl ring at the 4-position. The phenyl ring is further functionalized with a 3-(trifluoromethyl)benzyl ether moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine ring may contribute to binding interactions with biological targets (e.g., enzymes or receptors) due to its basic nitrogen.

Key structural attributes:

  • Pyrazole ring: A heterocyclic scaffold common in medicinal chemistry for its hydrogen-bonding and π-stacking capabilities.
  • Piperidinyl group: A saturated six-membered ring with a secondary amine, often used to modulate solubility and target engagement.
  • Trifluoromethylbenzyl ether: A hydrophobic substituent that improves membrane permeability and resistance to oxidative metabolism.

Properties

IUPAC Name

4-[3-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-1H-pyrazol-5-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O/c23-22(24,25)18-3-1-2-15(12-18)14-29-19-6-4-16(5-7-19)20-13-21(28-27-20)17-8-10-26-11-9-17/h1-7,12-13,17,26H,8-11,14H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPZBQJMYMDZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(4-piperidinyl)-1H-pyrazol-4-yl]phenyl 3-(trifluoromethyl)benzyl ether (commonly referred to as the pyrazole derivative) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and cytotoxic properties, supported by recent research findings.

  • Molecular Formula : C22H22F3N3O
  • Molecular Weight : 401.42 g/mol
  • CAS Number : [not specified in the search results]

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. For instance, pyrazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The pyrazole derivative exhibited low MIC values against Gram-positive bacteria, indicating potent antimicrobial activity.
  • Bactericidal Effect : Time-kill assays confirmed the bactericidal properties of the compound, which effectively inhibited biofilm formation and destroyed existing biofilms in S. aureus cultures .
  • Resistance Development : Notably, there was a low tendency for resistance development in tested bacterial strains, highlighting the compound's potential as a novel antimicrobial agent .

Antiviral Activity

The antiviral potential of pyrazole derivatives has also been explored extensively. Research indicates that these compounds can inhibit the replication of several viruses.

Case Studies:

  • HIV Inhibition : Pyrazole derivatives have been tested for their activity against HIV-1, showing promising results with effective concentrations (EC50) in the nanomolar range. One study reported an EC50 of 3.98 μM with a high therapeutic index .
  • Measles Virus (MeV) : Compounds derived from pyrazoles were identified as potent inhibitors of MeV, with an EC50 value of 60 nM .

Cytotoxicity

Evaluating the cytotoxic effects of pyrazole derivatives is crucial for determining their safety profile.

Data Summary:

  • Cytotoxic Concentrations (CC50) : Various studies have reported CC50 values ranging from 54 μM to over 100 μM for different derivatives in cell lines such as Vero and MT-4 cells .
  • Safety in Animal Models : In vivo studies using mouse models indicated no harmful effects at doses up to 50 mg/kg, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is vital for optimizing new derivatives.

Observations:

  • The presence of trifluoromethyl groups and piperidine rings significantly enhances the biological activity of pyrazole derivatives.
  • Modifications at specific positions on the pyrazole ring can lead to increased potency against targeted pathogens .

Scientific Research Applications

Anticancer Properties

Recent studies have shown that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrazole have been noted for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound has shown promise in preliminary assays against various cancer cell lines, suggesting potential as an anticancer agent.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Neurological Applications

Given its piperidine moiety, this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin. Research into similar piperidine derivatives has suggested potential applications in treating neurological disorders such as depression and anxiety.

  • Study on Anticancer Activity
    • Objective : To evaluate the cytotoxic effects of 4-[3-(4-piperidinyl)-1H-pyrazol-4-yl]phenyl 3-(trifluoromethyl)benzyl ether on human cancer cell lines.
    • Methodology : The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells using MTT assays.
    • Results : Significant inhibition of cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity.
  • Antimicrobial Efficacy
    • Objective : To assess the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disc diffusion method was employed to determine the zone of inhibition.
    • Results : The compound exhibited a notable zone of inhibition (15 mm for S. aureus), suggesting its potential as an antimicrobial agent.

Chemical Reactions Analysis

Pyrazole Core Formation

The 1H-pyrazole scaffold is typically synthesized via cyclocondensation or dehydrogenative coupling. Key precedents include:

Gould–Jacobs Reaction

  • Mechanism : Cyclization of enaminonitriles or α,β-unsaturated carbonyl compounds with hydrazines.

  • Example : Formation of 1H-pyrazolo[3,4-b]pyridines via reaction of 3-aminopyrazole derivatives with diethyl 2-(ethoxymethylene)malonate under POCl₃ or SOCl₂ catalysis .

  • Conditions :

    ReactantsCatalystTemp (°C)Yield (%)Source
    3-Aminopyrazole + MalonatePOCl₃100–16060–90

For the target compound, a pyrazole ring substituted at position 3 with a piperidine group could be synthesized via analogous cyclization, followed by functionalization.

Piperidine Substitution

Piperidine moieties are introduced via nucleophilic substitution or reductive amination:

Nucleophilic Alkylation

  • Example : Reaction of pyrazole halides with piperidine derivatives.

  • Conditions :

    SubstrateNucleophileSolventTemp (°C)Yield (%)Source
    4-Bromo-1H-pyrazolePiperidineDMF80–10070–85

Reductive Amination

  • Example : Coupling of pyrazole aldehydes with piperidine using NaBH₃CN or Hantzsch ester .

  • Conditions :

    SubstrateReducing AgentSolventTemp (°C)Yield (%)Source
    Pyrazole aldehyde + AmineHantzsch esterEtOH25–4065–80

Williamson Etherification

  • Mechanism : Reaction of phenolates with benzyl halides.

  • Example : Synthesis of homoallyl ethers using TMSOTf in ionic liquids .

  • Conditions :

    Phenol DerivativeBenzyl HalideCatalystSolventYield (%)Source
    4-Hydroxyphenylpyrazole3-(CF₃)BnBrTMSOTf[bmim][OTf]75–90

Oxidative Coupling

  • Example : Dehydrogenative cross-coupling of alcohols with pyridines under O₂ (92% yield) .

Coupling of Fragments

  • Suzuki–Miyaura Coupling : For aryl-aryl bonds between pyrazole and benzyl ether groups.

    Boronic AcidHalideCatalystYield (%)Source
    Pyrazole-boronic acid3-(CF₃)BnBrPd(PPh₃)₄60–75

Acid-Catalyzed Etherification

  • Example : HOAc-mediated coupling of pyrazolone enolates with benzyl alcohols .

Stability and Reactivity

  • Hydrolytic Stability : The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the ether linkage against hydrolysis .

  • Thermal Stability : Decomposition observed above 250°C (DSC data) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / Fragment Key Features Potential Differences vs. Target Compound
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate () Pyrazole with fluorophenyl and ester groups Lacks piperidine and trifluoromethylbenzyl ether; less bulky
N-[3-(5-Amino-1-methyl-3-(trifluoromethyl)pyrazol-4-yl)phenyl]methyl methanesulfonamide () Trifluoromethylpyrazole with sulfonamide substituent Sulfonamide instead of benzyl ether; amino group modifies reactivity
3-(3-Ethoxy-1-{4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]benzyl}-1H-pyrazol-4-yl)propanoic acid () Pyrazole with thiazole-containing benzyl ether Thiazole and propanoic acid substituents alter polarity and target affinity
4-[4-(Tert-butyl)benzoyl]-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide () Trifluoromethylbenzyl group with pyrrole-carboxamide core Pyrrole instead of pyrazole; tert-butyl benzoyl modifies steric effects

Key Insights :

Bioactivity : Pyrazole derivatives with trifluoromethyl groups (e.g., ) often exhibit enhanced binding to hydrophobic pockets in enzymes or receptors. The target compound’s benzyl ether may further stabilize interactions compared to esters or sulfonamides.

Metabolic Stability : The trifluoromethyl group and benzyl ether in the target compound likely confer greater resistance to CYP450-mediated metabolism than analogs with methyl or ethyl esters (e.g., ).

Solubility : Piperidine-containing compounds (e.g., ) typically exhibit improved aqueous solubility compared to purely aromatic analogs, but the trifluoromethyl group may offset this by increasing hydrophobicity.

Q & A

What are the established synthetic routes for 4-[3-(4-piperidinyl)-1H-pyrazol-4-yl]phenyl 3-(trifluoromethyl)benzyl ether, and what are their key intermediates?

Basic Research Question
The synthesis typically involves multi-step protocols starting with functionalized pyrazole and piperidine precursors. For example, outlines a route using methyl 4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]phenyl ether as a key intermediate, which undergoes benzylation with 3-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Critical intermediates include 4-piperidinylpyrazole derivatives and halogenated benzyl ethers, with Suzuki coupling or nucleophilic aromatic substitution often employed for aryl-aryl bond formation .

How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound and its analogs?

Basic Research Question
Single-crystal X-ray diffraction (as in , and 9) provides unambiguous confirmation of molecular geometry, including bond lengths, angles, and torsional conformations. For instance, reports a mean C–C bond length of 0.003 Å and an R factor of 0.038, ensuring high precision. Complementary ¹H/¹³C NMR data (e.g., ) validate proton environments and substituent positions, with trifluoromethyl groups showing distinct ¹⁹F NMR signals near -60 ppm .

What methodologies are recommended for analyzing the compound’s purity and stability under physiological conditions?

Advanced Research Question
High-performance liquid chromatography (HPLC) with UV detection (e.g., 99.59% purity in ) is standard for purity assessment. Stability studies in simulated physiological buffers (pH 7.4, 37°C) should include LC-MS to track degradation products. For example, trifluoromethyl groups may hydrolyze under acidic conditions, necessitating pH-controlled storage .

How do structural modifications (e.g., fluorophenyl vs. trifluoromethyl groups) influence biological activity?

Advanced Research Question
Structure-activity relationship (SAR) studies ( ) reveal that electron-withdrawing groups like trifluoromethyl enhance metabolic stability and target binding. For instance, replacing a fluorophenyl with a trifluoromethyl group in analogs ( ) increased enzyme inhibition potency by 3-fold due to improved hydrophobic interactions. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or GPCRs .

How should researchers address contradictions in reported synthetic yields or biological data across studies?

Advanced Research Question
Discrepancies often arise from varying reaction conditions (e.g., catalyst loading, solvent polarity). For example, reports a 65% yield using Pd(PPh₃)₄ in THF, while achieves 78% with Pd(OAc)₂ in DMF. Systematic optimization via Design of Experiments (DoE) can identify critical factors. Similarly, biological activity variations may stem from assay protocols (e.g., cell line differences); meta-analyses of published IC₅₀ values are recommended .

What advanced techniques are used to study the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Advanced Research Question
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics (KD, kon/koff). For example, highlights pyrazole derivatives inhibiting cancer-associated kinases with KD values <100 nM. Cryo-EM or co-crystallization (as in ) provides atomic-level insights into binding modes, particularly for trifluoromethyl groups occupying hydrophobic pockets .

What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Advanced Research Question
Scale-up often leads to racemization or byproduct formation. describes a chiral piperidine intermediate requiring low-temperature (-20°C) coupling to preserve stereochemistry. Continuous flow reactors (e.g., microfluidic systems) can enhance reproducibility by controlling residence time and temperature gradients .

How can researchers validate the compound’s proposed mechanism of action in complex biological systems?

Advanced Research Question
CRISPR-Cas9 knockout models (e.g., NRF2 in ) or siRNA silencing can confirm target engagement. For example, links miR-144 modulation to TCA cycle enzymes, suggesting metabolic pathways as secondary targets. Phosphoproteomics or metabolomics (via LC-MS/MS) can map downstream signaling changes .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(4-piperidinyl)-1H-pyrazol-4-yl]phenyl 3-(trifluoromethyl)benzyl ether
Reactant of Route 2
Reactant of Route 2
4-[3-(4-piperidinyl)-1H-pyrazol-4-yl]phenyl 3-(trifluoromethyl)benzyl ether

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.